Ephedrine tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

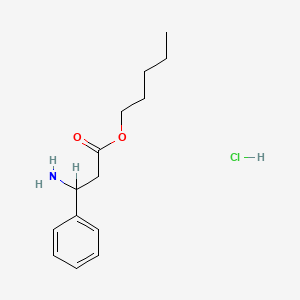

Ephedrine tartrate is a chemical compound derived from ephedrine, an alkaloid found in various species of the Ephedra plant. Ephedrine is a central nervous system stimulant and sympathomimetic agent, meaning it mimics the actions of adrenaline and noradrenaline. This compound is commonly used in medicine for its bronchodilator and decongestant properties, making it effective in treating conditions such as asthma, bronchitis, and nasal congestion .

Preparation Methods

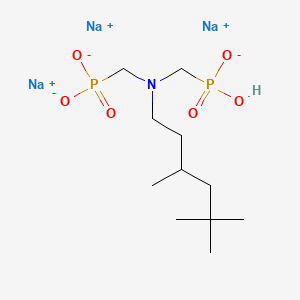

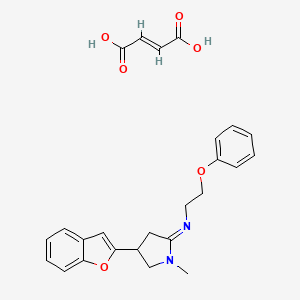

Synthetic Routes and Reaction Conditions: Ephedrine can be synthesized through several methods. One common method involves the reduction of 1-phenyl-2-nitropropene using reducing agents like lithium aluminum hydride or catalytic hydrogenation. The resulting product is then treated with tartaric acid to form ephedrine tartrate .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ephedrine from the Ephedra plant. The plant material is ground and soaked in solvents such as benzene or chloroform. The extract is then treated with hydrochloric acid to isolate ephedrine, which is subsequently reacted with tartaric acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Ephedrine tartrate undergoes various chemical reactions, including:

Oxidation: Ephedrine can be oxidized to form norephedrine, a related compound with similar pharmacological properties.

Reduction: Ephedrine can be reduced to methamphetamine, a potent central nervous system stimulant.

Substitution: Ephedrine can undergo substitution reactions, such as the replacement of the hydroxyl group with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.

Major Products:

Norephedrine: Formed through oxidation.

Methamphetamine: Formed through reduction.

Halogenated Ephedrine Derivatives: Formed through substitution.

Scientific Research Applications

Ephedrine tartrate has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in organic chemistry.

Medicine: Used in the treatment of asthma, bronchitis, and nasal congestion. .

Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other compounds.

Mechanism of Action

Ephedrine tartrate exerts its effects by stimulating alpha and beta-adrenergic receptors. It acts both directly and indirectly:

Direct Action: Ephedrine binds to adrenergic receptors, mimicking the effects of adrenaline and noradrenaline.

Indirect Action: Ephedrine promotes the release of norepinephrine from sympathetic neurons and inhibits its reuptake, increasing the concentration of norepinephrine in the synaptic cleft

This dual action results in increased heart rate, bronchodilation, and vasoconstriction, making it effective in treating conditions like asthma and hypotension .

Comparison with Similar Compounds

Ephedrine tartrate is often compared with other sympathomimetic amines, such as:

Pseudoephedrine: Similar in structure and function but has a lower central nervous system stimulant effect.

Norephedrine (Phenylpropanolamine): Similar pharmacological properties but is more potent in its vasoconstrictive effects.

Methylephedrine: Used primarily as a bronchodilator and has a longer duration of action compared to ephedrine.

Uniqueness: this compound is unique due to its dual mechanism of action, which allows it to act both directly and indirectly on adrenergic receptors. This makes it more versatile in its applications compared to other similar compounds .

Properties

CAS No. |

51442-15-0 |

|---|---|

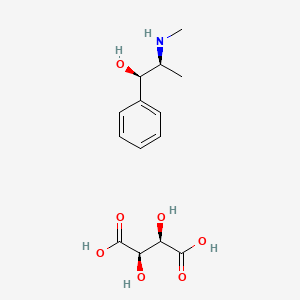

Molecular Formula |

C14H21NO7 |

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C10H15NO.C4H6O6/c1-8(11-2)10(12)9-6-4-3-5-7-9;5-1(3(7)8)2(6)4(9)10/h3-8,10-12H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-,10-;1-,2-/m01/s1 |

InChI Key |

JEVMMZKFIBRWHJ-UOUHESHZSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.